PTH (1-38) (HUMAN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parathyroid hormone (1-38) (HUMAN) is a peptide hormone fragment derived from the full-length parathyroid hormone, which consists of 84 amino acids. This fragment retains the biological activity of the full-length hormone and is involved in the regulation of calcium and phosphate metabolism in the body. Parathyroid hormone (1-38) is secreted by the parathyroid glands and plays a crucial role in maintaining calcium homeostasis by acting on bones, kidneys, and intestines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone (1-38) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of parathyroid hormone (1-38) may involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding parathyroid hormone (1-38) is cloned into an expression vector.
Transformation: The vector is introduced into a suitable host organism, such as Escherichia coli.
Expression: The host organism is cultured under conditions that induce the expression of the peptide.
Purification: The peptide is extracted and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Parathyroid hormone (1-38) can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be employed to introduce specific amino acid substitutions.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered biological activity.
Scientific Research Applications
Parathyroid hormone (1-38) has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphate metabolism, bone remodeling, and cell signaling pathways.
Medicine: Explored as a therapeutic agent for treating conditions such as osteoporosis and hypoparathyroidism.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide quantification.
Mechanism of Action
Parathyroid hormone (1-38) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTH1R), a G protein-coupled receptor. Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers downstream signaling pathways that result in:
Bone Resorption: Activation of osteoclasts to release calcium from bones.
Renal Reabsorption: Increased reabsorption of calcium in the kidneys.
Intestinal Absorption: Enhanced absorption of calcium in the intestines through the activation of vitamin D.
Comparison with Similar Compounds
Parathyroid hormone (1-38) can be compared with other fragments and analogs of parathyroid hormone, such as:
Parathyroid hormone (1-34): A shorter fragment with similar biological activity, commonly used in the treatment of osteoporosis.
Parathyroid hormone (1-84): The full-length hormone with a broader range of physiological effects.
Parathyroid hormone-related peptide (PTHrP): A related peptide with distinct roles in calcium and phosphate metabolism.
Uniqueness
Parathyroid hormone (1-38) is unique in that it retains the biological activity of the full-length hormone while being more stable and easier to synthesize. Its specific sequence allows for targeted studies on the structure-activity relationship and the development of therapeutic analogs.
Biological Activity
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate metabolism in the body. The PTH (1-38) fragment, a truncated form of the full-length hormone, has garnered attention for its unique biological activities, particularly in bone metabolism. This article delves into the biological activity of PTH (1-38), highlighting its mechanisms, effects on bone remodeling, and clinical implications based on diverse research findings.
Overview of PTH (1-38)
PTH (1-38) is an active fragment of parathyroid hormone that retains significant biological activity. Unlike the full-length PTH (1-84), PTH (1-38) primarily exhibits catabolic effects on bone, which can be beneficial in certain clinical contexts, such as treating osteoporosis or other bone density disorders.
PTH (1-38) operates through several mechanisms:
- Osteoclast Activation : Continuous infusion of PTH (1-38) has been shown to stimulate osteoclast formation and activity. This is mediated by the upregulation of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) and downregulation of OPG (Osteoprotegerin), leading to increased bone resorption .
- Calcium Homeostasis : PTH (1-38) significantly increases serum-ionized calcium levels. In studies involving parathyroidectomized rats, administration resulted in a dose-dependent increase in serum calcium, demonstrating its role in calcium homeostasis .
Catabolic Effects on Bone
Research indicates that continuous administration of PTH (1-38) leads to a net loss of bone mass due to enhanced osteoclastic activity. Key findings include:
- Increased Osteoclast Numbers : A study showed that PTH (1-38) infusion led to a threefold increase in osteoclast numbers compared to controls .
- Altered Gene Expression : Continuous exposure to PTH (1-38) decreased the expression of osteoblast-related genes such as osteocalcin and type I collagen, indicating a shift towards bone resorption over formation .
Comparative Studies
The effects of PTH (1-38) have been compared with other forms of PTH, such as PTH (1-34). Notably:
Parameter | PTH (1-34) | PTH (1-38) |
---|---|---|
Osteoclast Activation | Moderate | High |
Serum Calcium Increase | Moderate | Significant |
Osteoblast Gene Expression | Increased | Decreased |
Bone Density Change | Anabolic | Catabolic |
Clinical Implications
PTH (1-38) is being explored for its therapeutic potential in conditions characterized by low bone density:
- Hypoparathyroidism Treatment : Clinical trials have demonstrated that recombinant human parathyroid hormone can effectively manage hypoparathyroidism by improving calcium levels and reducing dependence on calcium supplements .
Case Studies
A notable case study involved patients with hypoparathyroidism receiving daily doses of recombinant human PTH. Results indicated that 53% achieved significant reductions in their oral calcium intake while maintaining normal serum calcium levels, highlighting the efficacy and safety of this treatment approach .
Properties
CAS No. |
104218-12-4 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.